molecular formula C13H16BrNO2 B5866885 1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine

1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine

Cat. No.: B5866885
M. Wt: 298.18 g/mol
InChI Key: VULQAVUHAHEZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as BAMPA, and it possesses unique properties that make it a valuable tool for research.

Mechanism of Action

BAMPA acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including cognitive function, learning, and memory. By binding to this receptor, BAMPA enhances its activity, leading to an increase in neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
BAMPA has been shown to have several biochemical and physiological effects in various studies. It has been found to enhance synaptic transmission, increase the release of acetylcholine, and improve cognitive function in animal models. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BAMPA in lab experiments is its ability to selectively modulate the α7 nAChR without affecting other receptors. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using BAMPA is its low solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several possible future directions for research on BAMPA. One area of interest is in the development of new drugs for the treatment of neurological disorders. Another potential direction is in the study of the α7 nAChR and its role in various physiological processes. Additionally, further research can be conducted to improve the solubility and bioavailability of BAMPA, making it easier to administer in lab experiments.
Conclusion:
In conclusion, 1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine, or BAMPA, is a chemical compound with potential applications in various fields of science. Its ability to selectively modulate the α7 nAChR makes it a valuable tool for studying the role of this receptor in various physiological processes. Further research on BAMPA can lead to the development of new drugs for the treatment of neurological disorders and a better understanding of the α7 nAChR.

Synthesis Methods

The synthesis of BAMPA involves the reaction between 1-pyrrolidinylacetic acid and 4-bromo-2-methylphenol. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure BAMPA.

Scientific Research Applications

BAMPA has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. BAMPA has been shown to have neuroprotective effects, which makes it a potential candidate for the development of drugs that can prevent or slow down the progression of these diseases.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-10-8-11(14)4-5-12(10)17-9-13(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULQAVUHAHEZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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